
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is a derivative of arabinose, a pentose sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal typically involves the stereoselective reaction of chiral imines with 2,3-O-isopropylidene-D-glyceraldehyde . This method ensures high erythro-selectivity, which is crucial for obtaining the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often employs multi-step chemical syntheses. One common method involves the nucleophilic addition of methyl isocyanoacetate to protected glyceraldehyde derivatives, followed by deprotection and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to primary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl chloride and other nitrosating agents.
Reduction: Reducing agents such as zinc-copper couple in glacial acetic acid are frequently used.
Substitution: Acylation and alkylation reactions often use acetic anhydride and alkyl halides under basic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Acylated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal has diverse applications in scientific research:
Biology: Plays a role in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases.
Pathways Involved: It participates in pathways related to glycosylation and carbohydrate modification, influencing the structure and function of glycoproteins and glycolipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose, differing in the stereochemistry at the second carbon.
2-Amino-2-deoxygalactose: Derived from galactose, also differing in stereochemistry.
Uniqueness
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
5840-75-5 |
---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
RNZJRDIKDNXKIJ-WDCZJNDASA-N |
SMILES |
C(C(C(C(C=O)N)O)O)O |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C=O)N)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)N)O)O)O |
Synonyme |
2-amino-2-deoxyarabinose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.